![molecular formula C31H24 B14425442 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene CAS No. 83756-10-9](/img/structure/B14425442.png)
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetraphenylbicyclo[221]hepta-2,5-diene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its stability and the presence of four phenyl groups attached to the bicyclo[221]hepta-2,5-diene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stable bicyclic structure.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions, while the bicyclic core provides rigidity and stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornadiene: A related bicyclic compound with similar structural features but lacking the phenyl groups.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: Another bicyclic compound with carboxylic acid groups instead of phenyl groups.
Uniqueness
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of four phenyl groups, which enhance its stability and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
83756-10-9 |
|---|---|
Molecular Formula |
C31H24 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2,3,5,6-tetraphenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C31H24/c1-5-13-22(14-6-1)28-26-21-27(29(28)23-15-7-2-8-16-23)31(25-19-11-4-12-20-25)30(26)24-17-9-3-10-18-24/h1-20,26-27H,21H2 |
InChI Key |
GTWBZMZKXMZPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=C(C1C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


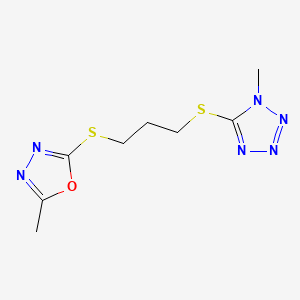


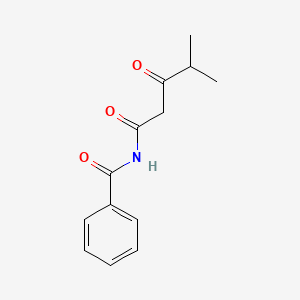
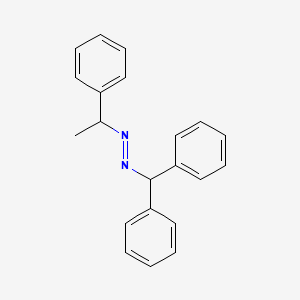
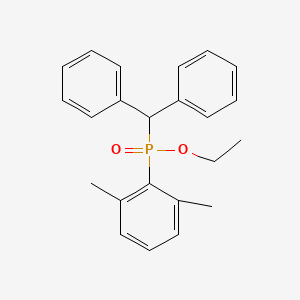
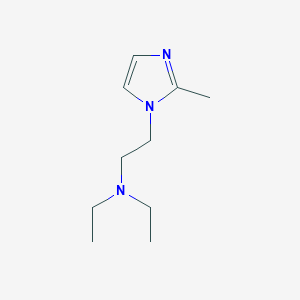
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
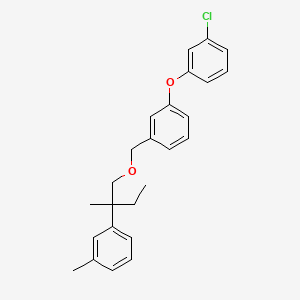
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
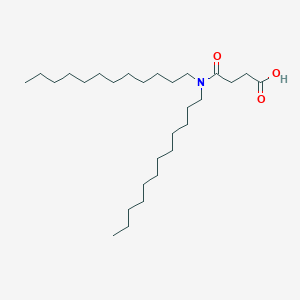
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
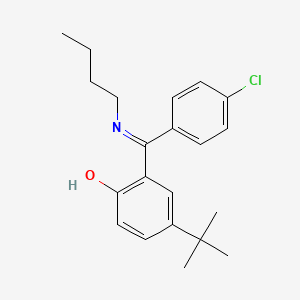
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
